molecular formula C23H17Cl2F3N4O2S2 B10835776 Pyrazole derivative 34

Pyrazole derivative 34

Cat. No.: B10835776
M. Wt: 573.4 g/mol
InChI Key: JEHNKOMECQRUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole Derivative 34 is a synthetically produced organic compound with the molecular formula C23H17Cl2F3N4O2S2 and a systematic IUPAC name of 2-[1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-methylsulfonylpyrazol-3-yl]-5-[1-(trifluoromethyl)cyclobutyl]-1,3,4-thiadiazole . This compound is presented as a high-purity solid for research use only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their wide spectrum of pharmacological activities in research settings, including anti-inflammatory, antioxidant, and antiproliferative properties . The core pyrazole structure serves as a privileged scaffold in medicinal chemistry, often contributing to favorable interactions with biological targets . The specific structure of this derivative features a 1,3,4-thiadiazole moiety and a trifluoromethylcyclobutyl group, which may influence its physicochemical properties and research potential. Researchers are investigating similar pyrazole-based compounds for their potential roles in modulating enzyme activity and cellular pathways . As with all specialized research chemicals, this product is intended for use by qualified laboratory professionals. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17Cl2F3N4O2S2

Molecular Weight

573.4 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-methylsulfonylpyrazol-3-yl]-5-[1-(trifluoromethyl)cyclobutyl]-1,3,4-thiadiazole

InChI

InChI=1S/C23H17Cl2F3N4O2S2/c1-36(33,34)19-17(20-29-30-21(35-20)22(11-4-12-22)23(26,27)28)31-32(16-6-3-2-5-15(16)25)18(19)13-7-9-14(24)10-8-13/h2-3,5-10H,4,11-12H2,1H3

InChI Key

JEHNKOMECQRUIV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1C2=NN=C(S2)C3(CCC3)C(F)(F)F)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Pyrazole Derivatives

Classical and Cyclocondensation Approaches in Pyrazole (B372694) Synthesis Research

Traditional methods for constructing the pyrazole ring have been fundamental to the field for over a century. These approaches typically involve the condensation of a binucleophile, most commonly hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic synthon.

Hydrazine-Based Cyclocondensations with 1,3-Dicarbonyl Compounds

The most classic and widely recognized method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with a hydrazine derivative. The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can yield a mixture of two regioisomers, which is a significant limitation of this method. The initial attack can occur at either of the two distinct carbonyl groups, and the subsequent cyclization determines the final substitution pattern on the pyrazole ring. The regioselectivity can sometimes be controlled by modulating reaction conditions, such as solvent and temperature, or by the steric and electronic properties of the substituents on both reactants.

Table 1: Key Features of Hydrazine-Based Cyclocondensations with 1,3-Dicarbonyl Compounds

Feature Description Key Findings
Reaction Name Knorr Pyrazole Synthesis A foundational method for pyrazole ring formation.
Reactants 1,3-Dicarbonyl Compounds (e.g., β-diketones, β-ketoesters) and Hydrazine derivatives. Versatile substrates allowing for a wide range of substitutions.
Mechanism Acid-catalyzed imine/enamine formation, followed by intramolecular cyclization and dehydration. The reaction pathway can lead to regioisomeric products.
Regioselectivity A common challenge, often resulting in mixtures of isomers with unsymmetrical substrates. Selectivity can be influenced by reaction conditions and substrate electronics/sterics.

Reactions with Alpha,Beta-Unsaturated Carbonyl Systems

Another classical and versatile route to pyrazole derivatives involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones and enals. This method typically proceeds via an initial Michael-type 1,4-conjugate addition of the hydrazine to the unsaturated system. This addition forms a hydrazone intermediate which then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the carbonyl carbon.

The resulting intermediate is a pyrazoline (a dihydropyrazole). Aromatization to the stable pyrazole ring is a crucial final step. This can occur spontaneously through the elimination of a suitable leaving group at the 4- or 5-position or may require a separate oxidation step. Common oxidizing agents include iodine, air (oxygen), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This approach offers an advantage over the Knorr synthesis in certain cases by providing better control over regioselectivity, as the initial Michael addition dictates the orientation of the substituents.

Table 2: Research Findings on Pyrazole Synthesis from α,β-Unsaturated Systems

Precursors Reaction Pathway Key Outcome
α,β-Unsaturated Aldehydes/Ketones + Hydrazine Michael addition, cyclization, and subsequent oxidation/aromatization. Produces pyrazolines as intermediates which are then converted to pyrazoles.
Iodochromones (as α,β-unsaturated ketones) + Arylboronic acids + Hydrazines Suzuki coupling followed by ring opening and Michael addition–cyclocondensation. A multicomponent approach to form 3,4-substituted pyrazoles with good regioselectivity.
α,β-Unsaturated Hydrazones Iodine(III)-catalyzed cyclization, 1,2-aryl shift, and aromatization. Provides direct access to fully functionalized NH-pyrazoles.

Modern and Sustainable Synthetic Strategies for Pyrazole Derivatives

In response to the growing need for environmentally conscious and efficient chemical processes, modern synthetic chemistry has focused on developing novel strategies for pyrazole synthesis. These methods aim to reduce reaction times, minimize waste, and avoid hazardous materials.

Microwave-Assisted Synthesis for Pyrazole Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgdergipark.org.trresearchgate.net In pyrazole synthesis, microwave irradiation significantly reduces reaction times from hours to mere minutes while often improving product yields. rsc.orgdergipark.org.trgsconlinepress.com This technique utilizes the efficient heating of polar molecules by microwave energy, leading to a rapid increase in temperature and reaction rate. researchgate.net

The classical Knorr synthesis and reactions involving α,β-unsaturated carbonyls can be effectively performed under microwave conditions. dergipark.org.trmdpi.com For instance, the "one-pot" synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones and p-toluenesulfonhydrazide under solvent-free conditions is greatly enhanced by microwave activation, yielding products in high yields after short reaction times. mdpi.com This efficiency makes MAOS a preferred method in modern medicinal chemistry for rapidly generating libraries of pyrazole derivatives for screening purposes. rsc.org

Green Chemistry Approaches in Pyrazole Derivative Synthesis

The principles of green chemistry are increasingly being integrated into pyrazole synthesis to create more sustainable processes. nih.govbenthamdirect.comresearchgate.net Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts. nih.govbenthamdirect.com

Water has been explored as a green solvent for pyrazole synthesis, offering an inexpensive, non-toxic, and safe alternative to volatile organic compounds. thieme-connect.com Solvent-free "dry media" reactions, often combined with microwave irradiation or grinding techniques, represent another important green approach. mdpi.combenthamdirect.comnih.gov These methods reduce waste and simplify product purification. For example, a one-pot, four-component synthesis of pyrazole derivatives has been achieved by grinding the reactants (aryl aldehyde, malononitrile (B47326), ethyl acetoacetate (B1235776), and hydrazine hydrate) with a nanocatalyst at room temperature without any solvent. nih.gov This approach is not only environmentally friendly but also operationally simple and highly efficient. nih.govnih.gov

Catalytic Methodologies for Pyrazole Core Formation (e.g., Transition-Metal Catalysis, Nanocatalysis)

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations under mild conditions.

Transition-Metal Catalysis: Various transition metals, including palladium, copper, rhodium, and iron, have been employed to catalyze the formation of pyrazole rings or the functionalization of pre-existing pyrazole cores. rsc.orgresearchgate.netnih.govias.ac.in These catalysts can facilitate novel reaction pathways that are not accessible through traditional methods. For instance, palladium-catalyzed oxidative carbonylation sequences involving arylhydrazines and alkynes have been developed for the synthesis of trisubstituted pyrazoles. mdpi.com Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective access to 3-CF3-pyrazoles. mdpi.com The use of an iron(III)-based ionic liquid has been shown to be an efficient homogeneous catalyst for the condensation of 1,3-diketones and hydrazines at room temperature. ias.ac.in

Nanocatalysis: The use of nanocatalysts is a rapidly growing area in pyrazole synthesis, combining the advantages of homogeneous and heterogeneous catalysis. taylorfrancis.com Nanoparticles offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and they can often be easily recovered and reused, aligning with the principles of green chemistry. taylorfrancis.combohrium.com Examples include:

Nano-ZnO: Used as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com

Magnetic Nanoparticles: Core-shell magnetic nanoparticles coated with a catalytic species (e.g., copper(II)) serve as easily separable and reusable catalysts for synthesizing pyrano[2,3-c]pyrazole and other derivatives. bohrium.comtandfonline.com

Ag/La-ZnO Core-Shell Nanoparticles: This nanocatalyst has proven highly effective in the one-pot, four-component synthesis of pyrazoles under solvent-free grinding conditions, offering high yields and excellent reusability. nih.govresearchgate.net

These advanced catalytic systems provide powerful tools for the efficient, selective, and sustainable synthesis of a diverse range of pyrazole derivatives. nih.govtaylorfrancis.com

Multicomponent Reactions (MCRs) for Diverse Pyrazole Library Generation

Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the synthesis of diverse compound libraries from simple starting materials in a single synthetic operation. acs.orgrsc.orgbeilstein-journals.org These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular complexity in a convergent manner. rsc.orgnih.gov In the context of pyrazole synthesis, MCRs provide efficient access to a wide array of substituted pyrazoles, which are scaffolds of significant interest in drug discovery. beilstein-journals.org

One of the most common MCR strategies for pyrazole synthesis is the one-pot condensation of 1,3-dicarbonyl compounds, hydrazines, and other components. beilstein-journals.orgnih.gov For instance, a four-component reaction involving ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile can yield highly functionalized pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com The reaction proceeds through a series of sequential transformations, including condensation and cyclization, often under mild and environmentally friendly conditions. rsc.org

The versatility of MCRs allows for the incorporation of a wide range of substituents into the pyrazole core by simply varying the starting materials. This flexibility is invaluable for the generation of large libraries of pyrazole derivatives for high-throughput screening. mdpi.com Recent advancements in this area have focused on the development of novel MCRs that utilize different N-N fragment sources, such as hydrazones and diazo compounds, further expanding the scope of accessible pyrazole structures. rsc.org The use of catalysts, such as nanoparticles or ionic liquids, has also been explored to enhance the efficiency and selectivity of these reactions. rsc.org

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

Starting MaterialsKey FeaturesResulting Pyrazole Derivative
1,3-Dicarbonyl compound, Hydrazine, Aldehyde, MalononitrileFour-component reaction, often catalyzedHighly substituted pyrano[2,3-c]pyrazoles
Enaminone, Hydrazine, Aryl HalideCopper-catalyzed three-component reaction1,3-Disubstituted pyrazoles
Aryl glyoxylic acid, Acetylene, Hydrazide, Oxalyl chlorideMulticomponent reactionFunctionalized pyrazoles

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrazoles. nih.govtandfonline.com This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, usually an alkyne or an alkene. mdpi.comnih.gov The Huisgen 1,3-dipolar cycloaddition, in particular, has been extensively utilized for the regioselective synthesis of a wide variety of substituted pyrazoles. nih.gov

Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles in pyrazole synthesis. Their reaction with alkynes provides a direct route to 1,3,5-trisubstituted pyrazoles. nih.gov The regioselectivity of the cycloaddition can be controlled by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. nih.gov To overcome challenges associated with the handling of some alkynes, alkyne surrogates, such as α-bromocinnamaldehyde, have been developed. These surrogates react with nitrile imines to form bromopyrazoline intermediates that subsequently eliminate hydrogen bromide to yield the aromatic pyrazole. nih.gov

Diazo compounds are another important class of 1,3-dipoles used in pyrazole synthesis. Their reaction with alkynes, often catalyzed by transition metals, offers a versatile method for preparing a range of pyrazole derivatives. mdpi.com Recent advancements have focused on developing more efficient and environmentally friendly protocols, including the use of novel catalysts and reaction media. researchgate.net The intramolecular version of this cycloaddition has also been explored for the synthesis of fused pyrazole systems. researchgate.net

Table 2: 1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

1,3-DipoleDipolarophileKey FeaturesResulting Pyrazole Derivative
Nitrile ImineAlkyneRegioselective [3+2] cycloaddition1,3,5-Trisubstituted pyrazoles
Nitrile Imineα-Bromocinnamaldehyde (Alkyne Surrogate)In situ elimination of HBr1,3,4,5-Tetrasubstituted pyrazoles
Diazo CompoundAlkyneOften transition-metal catalyzedVariously substituted pyrazoles

Polymer-Supported Synthetic Techniques for Pyrazole Derivatives

Polymer-supported synthesis, a key strategy in combinatorial chemistry, has been successfully applied to the generation of pyrazole libraries. mdpi.comwisdomlib.org This technique involves the attachment of a starting material or reagent to a solid support, such as a polymer resin, allowing for reactions to be carried out in a heterogeneous phase. wisdomlib.org The primary advantage of this approach is the simplification of the purification process, as excess reagents and by-products can be easily removed by filtration. wisdomlib.orgresearchgate.net

In a typical solid-phase synthesis of pyrazoles, a suitable starting material, such as an o-hydroxyacetophenone, is anchored to a resin (e.g., Merrifield or Wang resin). nih.gov The resin-bound substrate then undergoes a series of chemical transformations, such as formylation or Claisen condensation, to build the necessary precursor for pyrazole ring formation. nih.gov The final cyclization step is achieved by treating the resin-bound intermediate with a substituted hydrazine, which cleaves the product from the solid support and simultaneously forms the pyrazole ring. mdpi.comnih.gov

This methodology allows for the rapid and efficient production of a large number of pyrazole analogues by employing a split-and-mix strategy. mdpi.com The use of polymer-supported reagents, where the reagent itself is attached to the polymer, is another variation of this technique that facilitates multi-step, one-pot reactions. wisdomlib.org These solid-phase methods are particularly well-suited for the automated synthesis of pyrazole libraries for drug discovery and other applications. mdpi.comwisdomlib.org

Intermediate Derivatization Methods for Advanced Pyrazole Structures

The functionalization of pre-formed pyrazole rings is a crucial strategy for the synthesis of advanced and complex pyrazole structures. rsc.org This approach allows for the introduction of a wide variety of substituents at different positions of the pyrazole core, enabling the fine-tuning of its chemical and biological properties. researchgate.net Common pyrazole intermediates for derivatization include those bearing amino, carboxyl, and formyl groups. arkat-usa.orgeurekaselect.comumich.edu

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of pyrazoles, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed Suzuki and Sonogashira couplings of halogenated pyrazoles with boronic acids and terminal alkynes, respectively, are widely used methods for introducing aryl and alkynyl groups. researchgate.net

Pyrazole carboxylic acids are versatile intermediates that can be transformed into a range of other functional groups. eurekaselect.com The carboxylic acid moiety can be converted to esters, amides, and nitriles, or it can be used as a handle for further synthetic manipulations. researchgate.netnih.gov For example, the reaction of pyrazole-3-carboxylic acid with various amines and ureas can lead to the corresponding amide and carbo-urea derivatives. researchgate.net

Aminopyrazoles are another important class of intermediates, serving as precursors for the synthesis of fused pyrazole systems. nih.govarkat-usa.org The amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. acs.orgrsc.orgnih.gov Similarly, reaction with α,β-unsaturated ketones or other suitable electrophiles can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.commdpi.comnih.gov

Exploration of Novel Chemical Transformations for Pyrazole Derivative 34 and Related Analogues

While "this compound" is not a universally recognized specific compound, we can explore novel chemical transformations of representative advanced pyrazole structures that could be analogous to such a derivative. Key classes of functionalized pyrazoles, such as pyrazole-4-carbaldehydes, pyrazole carboxylic acids, and aminopyrazoles, serve as versatile platforms for the synthesis of more complex and novel pyrazole-based architectures.

Transformations of Pyrazole-4-carbaldehydes:

Pyrazole-4-carbaldehydes are valuable intermediates due to the reactivity of the formyl group. nih.govchemmethod.com The Vilsmeier-Haack reaction is a common method for the synthesis of these compounds from hydrazones. nih.govchemmethod.commdpi.com The aldehyde functionality can undergo a variety of transformations, including:

Condensation Reactions: Reaction with active methylene (B1212753) compounds or aminopyrazoles can lead to the formation of Schiff bases and other condensation products, which can be further cyclized to form fused heterocyclic systems. researchgate.net

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of pyrazole derivatives.

Wittig and Related Reactions: The formyl group can be converted to an alkene through reactions with phosphorus ylides.

Transformations of Pyrazole Carboxylic Acids:

Pyrazole carboxylic acids offer a handle for a wide range of chemical modifications. researchgate.netnih.gov Novel transformations include:

Decarboxylative Cross-Coupling: The carboxylic acid group can be used as a leaving group in transition-metal-catalyzed cross-coupling reactions to introduce new substituents onto the pyrazole ring.

Cyclization Reactions: The carboxylic acid or its derivatives (e.g., acid chlorides) can participate in intramolecular or intermolecular cyclization reactions to form fused pyrazole systems, such as pyrazolopyridazinones. researchgate.net

Curtius, Hofmann, and Schmidt Rearrangements: These classic organic reactions can be applied to pyrazole carboxylic acid derivatives to generate aminopyrazoles.

Transformations of Aminopyrazoles:

Aminopyrazoles are key building blocks for the synthesis of fused pyrazole heterocycles with significant biological activities. arkat-usa.orgresearchgate.netmdpi.com Novel transformations include:

Cascade Cyclization Reactions: The development of one-pot cascade reactions allows for the rapid construction of complex fused systems from simple aminopyrazole precursors. For example, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes can lead to the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Synthesis of Fused Heterocycles: Aminopyrazoles are extensively used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines through condensation with various electrophiles. acs.orgmdpi.comresearchgate.netnih.govthieme-connect.comresearchgate.net Recent research has focused on developing more efficient and regioselective methods for these transformations, often employing novel catalysts and reaction conditions. acs.orgmdpi.com

Post-Functionalization of Fused Systems: The resulting fused pyrazole systems can be further functionalized to create a diverse range of analogues for biological screening. rsc.org

Structure Activity Relationship Sar and Structure Target Interaction Studies of Pyrazole Derivatives

Fundamental Principles of Structure-Activity Relationships in Pyrazole (B372694) Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. rsc.orgmdpi.com Understanding the structure-activity relationships (SAR) of its derivatives is crucial for rationally designing compounds with desired therapeutic effects. researchgate.net SAR studies correlate the chemical structure of pyrazole derivatives with their biological effects to identify key structural features responsible for their activity.

The fundamental principles of SAR in pyrazole chemistry revolve around several key aspects:

The Pyrazole Core : The pyrazole ring itself serves as a versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors or acceptors, and the ring system is aromatic, allowing for π-π stacking interactions with biological targets. The unique electronic properties and geometry of the pyrazole nucleus are foundational to its pharmacological potential. researchgate.netresearchgate.net

Hydrophobic and Hydrophilic Balance : The balance between hydrophobic (e.g., alkyl, aryl groups) and hydrophilic (e.g., hydroxyl, amino groups) substituents affects the molecule's solubility, membrane permeability, and binding to target proteins.

Electronic Effects : Electron-donating or electron-withdrawing groups can modulate the electron density of the pyrazole ring, influencing its reactivity and its ability to form electrostatic interactions with biological targets.

Steric Factors : The size and shape (conformation) of the substituents can impact how well the molecule fits into the binding pocket of a target enzyme or receptor. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents binding.

Bioisosteric replacement is a common strategy in pyrazole chemistry, where a part of the molecule is replaced by another group with similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. nih.govnih.gov For instance, the pyrazole moiety itself has been successfully replaced with bioisosteres like thiazoles, triazoles, and imidazoles in the development of cannabinoid receptor antagonists. nih.govnih.gov

Positional and Substituent Effects on Biological Activity of Pyrazole Derivatives

The specific position and nature of substituents on the pyrazole ring are critical determinants of biological activity and selectivity. SAR studies have revealed distinct patterns for different therapeutic targets.

Substitutions at N1 : The N1 position is frequently substituted with aryl or alkyl groups. In many cases, N1-substituted pyrazoles are more stable and exhibit different biological profiles compared to their unsubstituted counterparts. For example, in a series of pyrazole derivatives designed as cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for high affinity. who.intneuroquantology.com

Substitutions at C3 : Substituents at the C3 position often play a significant role in modulating activity. In a study of pyrazole-based N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, modifications at C3 had a profound impact. While a methyl group was tolerated, introducing an electron-withdrawing trifluoromethyl group led to a drop in efficacy, and an electron-donating methoxy (B1213986) group resulted in a complete loss of activity. mdpi.com

Substitutions at C4 : The C4 position is often substituted to fine-tune the electronic characteristics of the ring. For a series of 1,3,4-trisubstituted pyrazole derivatives with anti-inflammatory activity, the nature of the substituent at C4 was shown to be important. rsc.org

Substitutions at C5 : The C5 position is frequently involved in key binding interactions. For CB1 antagonists based on the rimonabant (B1662492) scaffold, the 5-aryl substituent is critical. Replacing this aryl group with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent CB1 antagonists. who.intneuroquantology.com In another study on meprin α and β inhibitors, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity, and further structural modifications of the phenyl moiety at the C5 position led to inhibitors with activity in the nanomolar and even picomolar range. mdpi.com

Table 1: Examples of Positional and Substituent Effects on Pyrazole Derivatives

Compound SeriesTargetPositionSubstituent VariationImpact on ActivityReference
NAAA InhibitorsNAAAC3Methyl vs. Trifluoromethyl vs. MethoxyActivity decreased from methyl to trifluoromethyl; Methoxy group led to inactivity. mdpi.com
CB1 AntagonistsCannabinoid Receptor 1 (CB1)C5Aryl vs. Alkynyl-ThienylReplacing the aryl group with an alkynyl-thienyl moiety resulted in a new class of potent antagonists. who.intneuroquantology.com
Meprin InhibitorsMeprin αC3/C5Diphenyl vs. Methyl/Benzyl (B1604629)Diphenyl substitution showed high nanomolar activity; methyl or benzyl groups decreased activity. mdpi.com
Anticancer AgentsVEGFR-2Phenyl ring attached to pyrazoleElectron-donating methoxy groupsStrong electron-donating groups at positions 3 and 5 of the phenyl ring enhanced cytotoxicity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. who.int This approach is instrumental in rational drug design, helping to predict the activity of novel compounds and simplify the development process. who.intmsjonline.org For pyrazole derivatives, QSAR studies have been widely applied to understand the structural requirements for various biological activities, including anticancer, anti-inflammatory, and antimicrobial actions. neuroquantology.comnih.gov

The general methodology involves:

Data Set Selection : A series of pyrazole compounds with known biological activities (e.g., IC50 values) is selected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D properties to complex 3D fields. neuroquantology.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govacs.org

Model Validation : The developed model's statistical significance and predictive ability are rigorously tested using various metrics like the coefficient of determination (r²), cross-validated r² (q²), and external validation with the test set. who.intmsjonline.org

Both 2D and 3D-QSAR approaches have been successfully applied to pyrazole derivatives.

2D-QSAR : This method uses descriptors derived from the 2D representation of the molecule, such as topological, constitutional, and electronic descriptors. 2D-QSAR models are computationally less intensive and have been used to predict the anticancer activity of pyrazole derivatives against various cancer cell lines. nih.govresearchgate.net For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that adjacency and distance matrix descriptors were highly influential on their activity. nih.govacs.org These models can effectively guide the design of new compounds by highlighting essential functional groups and structural features. researchgate.net

3D-QSAR : This approach considers the three-dimensional structure of the molecules and provides a more detailed understanding of the steric and electronic interactions with the target. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA : Calculates the steric and electrostatic fields around a set of aligned molecules. The resulting contour maps show regions where bulky groups (steric field) or charged groups (electrostatic field) would enhance or decrease biological activity. nih.govrsc.org

CoMSIA : In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model. rsc.orgbenthamdirect.com

Several 3D-QSAR studies on pyrazole derivatives have yielded valuable insights. A study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors showed that the CoMSIA model was superior to the CoMFA model, with the electrostatic field having the highest correlation with activity. nih.govingentaconnect.com Similarly, 3D-QSAR models for fused pyrazole derivatives as p38α MAPK inhibitors provided good predictive power and, when combined with molecular docking, offered deep insights into the structure-activity relationship. nih.gov These models generate 3D contour maps that visually guide chemists in modifying structures to improve binding affinity and potency. rsc.orgbenthamdirect.com

Structure-Activity Insights for Pyrazole Derivative 34 in Specific Biological Contexts

The designation "this compound" appears in different research contexts, referring to distinct molecules with specific biological activities. Analysis of these instances provides valuable SAR insights for different therapeutic targets.

Anticancer Activity (Pyrazolo[1,5-a]pyrimidines)

In a study focusing on the synthesis of pyrazolo[1,5-a]pyrimidines, a series of compounds (34a-k) were evaluated for their anticancer activity against human cervical (HeLa) and prostate (DU-145) cancer cell lines. rsc.org

Compound 34d from this series emerged as the most potent derivative. It exhibited significant cytotoxicity with IC50 values of 10.41 ± 0.217 μM against HeLa cells and 10.77 ± 0.124 μM against DU-145 cells. rsc.org The specific substitutions in compound 34d are key to its enhanced activity within this particular chemical scaffold.

Anticancer Activity (Indole-Pyrazole Hybrids) and CDK2 Inhibition

Another study describes novel indole (B1671886) derivatives linked to a pyrazole moiety. mdpi.com In this series, compounds were screened for antitumor activity against four human cancer cell lines (HCT116, MCF7, HepG2, and A549).

Compound 34 , along with its counterpart compound 33, displayed the most potent cancer inhibition, with IC50 values under 23.7 µM, which was superior to the standard drug doxorubicin (B1662922) in that assay. mdpi.com

Furthermore, these compounds were identified as significant inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Compound 34 showed a CDK2 inhibitory IC50 value of 0.095 µM. mdpi.com This dual activity highlights the potential of this specific pyrazole scaffold in developing anticancer agents that function through CDK2 inhibition.

These examples underscore that the biological context is paramount. The structural features that make "derivative 34" a potent anticancer agent in the pyrazolo[1,5-a]pyrimidine (B1248293) series are different from those that confer potent CDK2 inhibitory activity to the "derivative 34" in the indole-pyrazole hybrid series.

Table 2: Research Findings for Compounds Designated as "this compound"

Study Context / Compound ClassBiological Target / AssayKey Findings for Derivative 34Reported Potency (IC50)Reference
Indole-Pyrazole HybridsAnticancer (HCT116, MCF7, HepG2, A549 cell lines)Showed more potent cytotoxicity than doxorubicin.< 23.7 µM mdpi.com
Indole-Pyrazole HybridsCDK2 InhibitionDemonstrated significant inhibitory activity.0.095 µM mdpi.com
Pyrazolo[1,5-a]pyrimidines (Specifically 34d)Anticancer (HeLa cell line)Exhibited the highest potency in its series.10.41 ± 0.217 μM rsc.org
Pyrazolo[1,5-a]pyrimidines (Specifically 34d)Anticancer (DU-145 cell line)Exhibited the highest potency in its series.10.77 ± 0.124 μM rsc.org

Computational and Theoretical Investigations of Pyrazole Derivatives

Molecular Modeling Approaches for Pyrazole-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful in drug discovery for predicting the interaction between a potential drug molecule, such as a pyrazole (B372694) derivative, and its biological target, typically a protein.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding mode and estimate the binding affinity of a ligand (e.g., a pyrazole derivative) to the active site of a target protein. nih.govnih.gov

In studies involving pyrazole derivatives, molecular docking has been instrumental in understanding their potential as therapeutic agents. For instance, docking studies on a series of novel pyrazole derivatives with the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase active site helped in identifying promising candidates for synthesis and further testing as potential antiproliferative agents. nih.gov The results of these simulations often show a strong correlation with experimental data, such as angioinhibitory activity. nih.gov

For a series of thiazolyl-pyrazole derivatives, molecular docking was used to investigate their binding affinities against the epidermal growth factor receptor (EGFR) kinase. d-nb.info The docking results, which included binding energy calculations and analysis of hydrogen bonding and hydrophobic interactions, helped to rationalize the observed in vitro anticancer activities of these compounds. d-nb.info Similarly, docking studies of ferrocenyl-substituted pyrazoles with bacterial DNA gyrase have provided insights into their antimicrobial mechanism by predicting interactions with key amino acid residues in the enzyme's active site. nih.gov

The following table summarizes the results of molecular docking studies for selected pyrazole derivatives against different protein targets:

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference
Thiazolyl-pyrazole derivative 10a EGFR kinase-3.4Not specified d-nb.info
Thiazolyl-pyrazole derivative 6d EGFR kinase-3.0Not specified d-nb.info
Thiazolyl-pyrazole derivative 15a EGFR kinase-2.2Not specified d-nb.info
Thiazolyl-pyrazole derivative 3a EGFR kinase-1.6Not specified d-nb.info
Thiazolyl-pyrazole derivative 21 EGFR kinase-1.3Not specified d-nb.info
Ferrocenyl-substituted pyrazole DNA gyrase-9.6Alanine 588 nih.gov

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be employed to build a theoretical 3D model. researchgate.net This technique relies on the amino acid sequence of the target protein and its similarity to one or more proteins with known structures (templates). nih.gov The generated model can then be used for molecular docking studies to investigate ligand-protein interactions. researchgate.netnih.gov

Homology modeling has been successfully used in the study of pyrazole derivatives. For instance, when the experimental structure of the Fgb1 protein was unavailable, a homology model was constructed to study the binding of pyrazole and imidazole (B134444) derivatives. researchgate.net This allowed for docking calculations to be performed, providing insights into the potential interactions of the most active compounds. researchgate.net Similarly, in the context of identifying novel drug candidates against leukemia, a homology model of the monocytic leukemia-associated antigen-42 (MLAA-42) protein was generated and used for virtual screening and molecular docking studies. nih.gov

Quantum Chemical Calculations for Electronic and Structural Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. abechem.comresearchgate.net These methods provide detailed information about molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. eurjchem.comdntb.gov.ua It has been extensively applied to study the properties of pyrazole derivatives, providing insights that are often in good agreement with experimental data. abechem.comnih.govsemanticscholar.org DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govmaterialsciencejournal.org

DFT calculations are employed to determine the optimized molecular geometry of pyrazole derivatives, including bond lengths and bond angles. materialsciencejournal.org These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov For example, a study on new pyrazole-hydrazone derivatives showed that the optimized geometrical parameters calculated by DFT were in good agreement with single-crystal XRD data. nih.gov

DFT is also used to investigate the electronic properties of molecules, such as the distribution of electron density. researchgate.net Molecular Electrostatic Potential (MEP) maps, calculated using DFT, are particularly useful for visualizing the charge distribution and identifying regions that are prone to electrophilic or nucleophilic attack. acs.org These maps can help in understanding the reactivity of the molecule. acs.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. derpharmachemica.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. derpharmachemica.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

FMO analysis, performed using DFT calculations, has been applied to various pyrazole derivatives to understand their electronic characteristics and reactivity. acs.orgresearchgate.net For instance, in a study of pyrazoline derivatives, FMO analysis was used to gain a better understanding of their chemical reactivity. materialsciencejournal.org The HOMO and LUMO energy levels and their energy gap provide valuable information for predicting how these molecules will behave in chemical reactions. derpharmachemica.com

The following table presents the calculated HOMO, LUMO, and energy gap values for selected pyrazole derivatives from DFT studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone (S2) Not specifiedNot specified4.054 researchgate.net

Density Functional Theory (DFT) Applications for Pyrazole Derivatives

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. mdpi.com It provides a 3D map of the electrostatic potential, where different colors represent varying charge distributions. This information is crucial for understanding how a molecule will interact with other molecules, such as biological receptors. rsc.org

MESP analysis helps in identifying the electrophilic and nucleophilic sites within a molecule. biointerfaceresearch.com Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. mdpi.combiointerfaceresearch.com This predictive capability is instrumental in understanding molecular recognition, hydrogen bonding, and other non-covalent interactions that are fundamental to a drug's mechanism of action. mdpi.com

For pyrazole derivatives, MESP studies can elucidate the reactivity of the pyrazole ring and its substituents. The nitrogen atoms in the pyrazole ring, with their lone pairs of electrons, are typically regions of negative electrostatic potential, making them key sites for interaction. biointerfaceresearch.comresearchgate.net The distribution of electrostatic potential across the rest of the molecule is influenced by the various functional groups attached to the pyrazole core. rsc.org

In a study on pyrazolo[3,4-b]pyridine derivatives, MESP analysis was used to understand the charge density and reactivity of the molecule, confirming the reaction pathway. rsc.org Similarly, for a fluoropyrazolecarbonitrile derivative, MESP was employed to explain the reactivity based on electrical and nuclear charges, identifying the active sites for electrophilic and nucleophilic interactions. biointerfaceresearch.com

While specific MESP data for "Pyrazole derivative 34" is not available in the provided search results, the general principles of MESP analysis on pyrazole-based compounds suggest that the electron-rich nitrogen atoms of the pyrazole ring and any electronegative atoms in its substituents would be highlighted as regions of negative potential, indicating their importance in molecular interactions.

Molecular Dynamics Simulations for Conformational Analysis of Pyrazole Derivatives

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the conformational changes, stability, and intermolecular interactions of a compound, such as a pyrazole derivative, within a biological system. nih.govmdpi.com

MD simulations are particularly valuable for understanding how a ligand (like a pyrazole derivative) binds to its target protein. nih.gov These simulations can validate the binding stability of a docked complex and provide a more realistic view of the interactions than static docking models. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. mdpi.comfrontiersin.org

For instance, in a study of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, a 100 ns MD simulation was performed on the most active compound to examine its binding stability. nih.gov The RMSD plot showed that the protein and ligand reached a stable conformation, confirming the validity of the docking results. nih.gov Similarly, MD simulations of pyrazole derivatives complexed with various cancer-related proteins, such as C-RAF and VEGFR, have been used to assess the structural integrity and stability of the protein-ligand complexes. mdpi.com

In the context of Alzheimer's disease research, MD simulations were used to analyze the thermodynamic stability of pyrazole-based ligands complexed with the acetylcholinesterase (AChE) enzyme. frontiersin.org These simulations, running for 100 nanoseconds, helped to understand the conformational changes and intermolecular interactions between the ligand and the receptor. frontiersin.org

Although specific MD simulation data for "this compound" is not detailed in the search results, the general application of this technique to pyrazole derivatives highlights its importance in confirming binding modes and assessing the dynamic stability of the ligand-protein complex. Such studies are crucial for the rational design of more potent and selective inhibitors.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies and Pharmacokinetic Predictions for Pyrazole Derivatives

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are computational methods used to predict the pharmacokinetic properties of a drug candidate early in the drug discovery process. nih.govsemanticscholar.org These predictions help to identify compounds with favorable drug-like properties and to avoid costly failures in later stages of development. nih.gov

Several key parameters are evaluated in in silico ADME studies:

Absorption: This predicts how well a compound is absorbed from the gastrointestinal tract (GIT). neuroquantology.com

Distribution: This includes predictions of blood-brain barrier (BBB) permeability and the volume of distribution (VDss), which indicate how the compound is distributed throughout the body. semanticscholar.org

Metabolism: This often involves predicting the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Excretion: This aspect of ADME is also considered in the computational models.

Toxicity: Predictions of potential toxicity, such as carcinogenicity and hERG inhibition, are also part of these studies. mdpi.com

Many in silico studies on pyrazole derivatives have been conducted to assess their ADMET profiles. For example, a study on new chalcone (B49325) and pyrazole derivatives designed as potential anticancer agents showed that the compounds were predicted to be passively and extremely absorbed from the GIT and fulfilled Lipinski's rule of five. neuroquantology.com Lipinski's rule of five is a set of guidelines used to evaluate the drug-likeness of a compound based on its physicochemical properties. neuroquantology.com

In another study, 63 pyrazole derivatives were evaluated for their ADME and toxicity profiles using web servers like SwissADME and pkCSM. nih.gov The results of these predictions are crucial for selecting the most promising candidates for further development. nih.gov Similarly, in silico ADMET prediction studies were performed on pyrazole-indole molecules and pyrazolo[1,5-a]pyrimidines, providing insights into their absorption, distribution, metabolism, and potential toxicity. semanticscholar.orgmdpi.com

The following table summarizes the types of ADME predictions commonly performed for pyrazole derivatives, based on the provided search results.

ADME Parameter Prediction Focus Commonly Used Tools
Absorption Gastrointestinal (GIT) absorptionSwissADME, pkCSM
Distribution Blood-Brain Barrier (BBB) Permeability, CNS Permeability, Volume of Distribution (VDss)pkCSM
Metabolism Inhibition of Cytochrome P450 (CYP) isoformsSwissADME, pkCSM
Toxicity Carcinogenicity, hERG inhibitionpkCSM
Drug-Likeness Lipinski's Rule of FiveSwissADME

While specific in silico ADME data for "this compound" is not available in the search results, the extensive use of these computational tools for other pyrazole derivatives underscores their importance in modern drug discovery. These studies help to prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation. nih.gov

Advancements in Computational Methodologies for Pyrazole Research

Computational methodologies have become indispensable in the research and development of pyrazole derivatives, enabling a more efficient and targeted approach to drug discovery. nih.gov These advanced techniques allow researchers to predict the biological activities and pharmacokinetic properties of novel compounds before they are synthesized, saving time and resources. nih.govneuroquantology.com

Recent advancements in this field include the use of sophisticated molecular modeling techniques such as:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interactions. nih.govsemanticscholar.org It is widely used to screen virtual libraries of compounds and to identify potential drug candidates. nih.gov

Molecular Dynamics (MD) Simulations: As discussed previously, MD simulations provide a dynamic view of the ligand-receptor complex, helping to validate docking results and to assess the stability of the interactions over time. nih.govmdpi.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a mathematical relationship between the 3D properties of a series of molecules and their biological activity. nih.gov The resulting models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This information can then be used to search for other molecules with a similar pharmacophore.

The integration of these computational methods has streamlined the drug discovery process for pyrazole derivatives. For example, in a study on RET kinase inhibitors, molecular docking, MD simulations, and 3D-QSAR were used in concert to understand the structure-activity relationships and to design new, more potent inhibitors. nih.gov Similarly, the combination of molecular docking and ADMET profiling has been highlighted as a crucial strategy for identifying viable drug candidates early in the development pipeline. nih.gov

The development of novel synthetic methods for pyrazole derivatives is also being driven by computational insights. nih.govmdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different starting materials and to rationalize the observed outcomes of chemical reactions. nih.gov

Mechanistic Elucidation and Molecular Target Identification for Pyrazole Derivatives

General Mechanisms of Action of Pyrazole-Based Compounds in Biological Systems

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. nih.govmdpi.comnih.gov Pyrazole derivatives are key components in several clinically approved drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and analgesic effects. mdpi.comnih.gov Their biological versatility stems from the pyrazole ring's chemical stability and its capacity for various substitutions, which allows for fine-tuning of molecular interactions with biological targets. mdpi.comfrontiersin.org

In biological systems, pyrazole derivatives exert their effects through multiple mechanisms. They are particularly prominent as inhibitors of key enzymes involved in disease pathology. nih.govglobalresearchonline.net Many pyrazole-containing compounds function as kinase inhibitors, targeting enzymes crucial for cell signaling, proliferation, and survival, which is a primary reason for their extensive investigation as anticancer agents. researchgate.netrsc.org The pyrazole structure can act as a bioisostere for the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of kinases and block their activity. nih.govnih.gov Beyond kinase inhibition, their mechanisms include anti-inflammatory actions, which can be attributed to the inhibition of enzymes like cyclooxygenase (COX-2), and interactions with various other cellular targets. frontiersin.orgbenthamdirect.com The specific mechanism of action is highly dependent on the pattern of substitution on the pyrazole core, which dictates the compound's affinity and selectivity for its molecular target. frontiersin.org

Identification and Validation of Specific Molecular Targets for Pyrazole Derivatives

The therapeutic potential of pyrazole derivatives is realized through their interaction with specific molecular targets. Research has identified and validated a multitude of these targets, leading to the development of focused therapeutic agents. nih.gov The primary focus has been on enzymes that play a critical role in pathological conditions, especially in oncology. rsc.org Kinases represent the most significant class of molecular targets for pyrazole compounds, with numerous derivatives designed to inhibit specific members of the kinome. nih.govmdpi.com

Validation of these targets often involves a combination of in vitro enzymatic assays, cell-based proliferation assays, and in silico molecular docking studies. nih.govmdpi.comsciencepublishinggroup.com For instance, the inhibitory activity of a pyrazole derivative is first measured against a purified enzyme (e.g., IC₅₀ value determination). rsc.orgnih.gov Subsequently, its effect on cancer cell lines known to be dependent on that enzyme is evaluated. mdpi.comtandfonline.com Molecular docking provides a theoretical framework, illustrating how the derivative fits into the active site of the target protein and interacts with key amino acid residues, which helps to explain the observed inhibitory activity. nih.govfrontiersin.orgresearchgate.net This multi-pronged approach has successfully identified targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3Ks), and BRAF kinase. mdpi.comfrontiersin.orgnih.govgoogle.com

Kinase inhibition is a major mechanism through which pyrazole derivatives exert their pharmacological effects, particularly in cancer therapy. mdpi.comresearchgate.net Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole-based compounds have been extensively developed as kinase inhibitors, with some achieving FDA approval for clinical use. rsc.org Their success is often attributed to the pyrazole scaffold's ability to mimic the hinge-binding region of ATP, allowing for potent and often selective inhibition of the target kinase. mdpi.comnih.govnih.gov Researchers have successfully designed pyrazole derivatives to target various kinases, including serine/threonine kinases and tyrosine kinases. mdpi.comgoogle.com

Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors
CompoundTarget KinaseReported Activity (IC₅₀)Source
Compound 34CDK20.095 µM mdpi.com
Compound 3EGFR0.06 µM frontiersin.org
Compound 4aEGFR0.31 ± 0.008 μM tandfonline.comnih.gov
Compound 43PI3 Kinase0.25 µM (against MCF7 cells) mdpi.com
Compound 5rBRAFV600E0.10 ± 0.01 μM nih.gov
Compound 23bBRAFV600E99% inhibition at 10 μM tandfonline.com

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. sciencepublishinggroup.comnih.gov A number of pyrazole-based compounds have been developed as potent CDK2 inhibitors. nih.govrsc.orgnih.gov

In a specific study, a series of indole (B1671886) derivatives linked to a pyrazole moiety were synthesized and evaluated for their antitumor activity. mdpi.com Among these, compounds 33 and 34 were identified as having the most potent inhibitory effects against several cancer cell lines. mdpi.com Further investigation into their mechanism revealed significant inhibitory activity toward the CDK2 enzyme. Compound 34 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.095 µM against CDK2. mdpi.com Its counterpart, compound 33 , was slightly more potent with an IC₅₀ of 0.074 µM. mdpi.com Molecular docking studies supported these findings, showing that both compounds could fit into the active pocket of CDK2, suggesting they are promising candidates for development as CDK2 inhibitors. mdpi.com

Table 2: CDK2 Inhibition by Pyrazole Derivatives 33 and 34
CompoundTargetIC₅₀ (µM)Source
Pyrazole Derivative 33CDK20.074 mdpi.com
Pyrazole Derivative 34CDK20.095 mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer. frontiersin.orgrsc.org Pyrazole derivatives have been developed as potent EGFR inhibitors. tandfonline.comnih.gov For example, one study synthesized novel fused pyrazole derivatives and identified compound 3 as the most potent EGFR inhibitor, with an IC₅₀ value of 0.06 μM. frontiersin.org Another series of naphthalene-pyrazole derivatives was evaluated, with compound 4a showing a potent EGFR inhibitory IC₅₀ of 0.31 ± 0.008 μM, which was comparable to the reference drug erlotinib (B232) (IC₅₀ of 0.11 ± 0.008 μM). tandfonline.comnih.gov Similarly, new pyrazolo[3,4-d]pyrimidine derivatives were assessed for EGFR inhibitory activity, where compounds 4 , 15 , and 16 showed significant inhibition with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org These findings underscore the potential of the pyrazole scaffold in designing effective EGFR inhibitors. tandfonline.comfrontiersin.orgnih.govrsc.org

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival; their dysregulation is frequently implicated in cancer. google.comnih.gov Consequently, PI3K inhibitors are of significant interest in oncology. google.comnih.gov Pyrazole derivatives have been successfully designed to target this pathway. mdpi.com For instance, a series of novel pyrazole carbaldehyde derivatives were synthesized and evaluated as potential PI3 kinase inhibitors. mdpi.com Among them, compound 43 was identified as the most potent, exhibiting excellent cytotoxicity against the MCF7 breast cancer cell line with an IC₅₀ of 0.25 μM. mdpi.com This demonstrated its potential as a lead compound for targeted breast cancer therapy via PI3 kinase signaling inhibition. mdpi.com Other research has focused on developing pyrazolopyridine derivatives as dual inhibitors of PI3Kγ and PI3Kδ, with compound 20e showing IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.gov

BRAF is a serine/threonine kinase in the MAPK signaling pathway, and specific mutations, such as BRAF V600E, lead to its constitutive activation and are found in a high percentage of certain cancers, like melanoma. nih.govwinthrop.edursc.org The development of BRAF inhibitors has been a significant advancement in treating these malignancies. rsc.org While the development of pyrazole-based BRAF inhibitors has been more limited compared to other targets, notable successes have been reported. mdpi.com

A series of novel pyrazole derivatives containing an acetamide (B32628) bond were designed as potential BRAF V600E inhibitors. nih.gov In this series, compound 5r showed the most potent inhibitory effect with an IC₅₀ value of 0.10 ± 0.01 μM against BRAF V600E. nih.gov Another study described a 5-phenyl-1H-pyrazol derivative, compound 30 , which displayed significant BRAF V600E inhibition with an IC₅₀ of 0.19 µM. mdpi.com Furthermore, researchers have worked on designing pyrazole compounds that selectively inhibit both BRAF V600E and CRAF to potentially avoid paradoxical activation seen with some inhibitors. tandfonline.com

Kinase Inhibition

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Pyrazole derivatives have been investigated as inhibitors of this critical tyrosine kinase. nih.govnih.govrsc.org

Certain fused pyrazole derivatives have demonstrated significant inhibitory activity against VEGFR-2. For instance, compound 9 was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.22 μM. nih.govfrontiersin.org Further studies on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones revealed compound 3i as a highly potent VEGFR-2 inhibitor, exhibiting an IC50 of 8.93 nM, which is nearly three times more potent than the reference drug Sorafenib. nih.gov Molecular docking studies suggest that these pyrazole derivatives can effectively bind within the active site of the VEGFR-2 enzyme, disrupting its signaling cascade. nih.govfrontiersin.org The inhibitory action on VEGFR-2 by these compounds can lead to a reduction in tumor-associated angiogenesis.

Table 1: VEGFR-2 Inhibition by Pyrazole Derivatives

Compound IC50 (µM) Cell Line Reference
Compound 9 0.22 - nih.govfrontiersin.org
Compound 3i 0.00893 - nih.gov
Compound 3a 0.03828 - nih.gov
Compound 10b 0.195 - rsc.org
Compound 2a 0.209 - rsc.org
Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a vital role in B-cell receptor signaling, which is crucial for B-cell development, differentiation, and survival. nih.govmdpi.com Overexpression and constitutive activation of BTK are implicated in various B-cell malignancies. nih.gov

Novel pyrazolopyrimidine derivatives have been developed as potent inhibitors of BTK. nih.gov One such derivative, compound 12a, demonstrated high selectivity for BTK and exhibited strong antiproliferative effects in mantle cell lymphoma cell lines and primary patient tumor cells. nih.gov Merging a pyrazolo[3,4-d]pyrimidine nucleus into a more rigid tricyclic skeleton has also yielded potent BTK inhibitors, with compounds 22 and 23 showing IC50 values of 14 nM and 12 nM, respectively. mdpi.com These findings underscore the potential of the pyrazole scaffold in designing effective BTK inhibitors for the treatment of B-cell-related cancers. researchgate.net

Table 2: BTK Inhibition by Pyrazole Derivatives

Compound IC50 (nM) Reference
Compound 12a Not specified, but potent nih.gov
Compound 22 14 mdpi.com
Compound 23 12 mdpi.com
CGI-1746 1.9 mdpi.com
Aurora Kinase Inhibition

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Their overexpression is frequently observed in various human cancers. acs.orgnih.gov

Pyrazole derivatives have been identified as potent inhibitors of Aurora kinases. acs.orgnih.govnih.gov A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed potent inhibition against both Aurora A and Aurora B, with IC50 values ranging from 0.008 to 2.52 μM. nih.gov Specifically, compound 10e from this series exhibited IC50 values of 0.939 μM and 0.583 μM against Aurora A and Aurora B, respectively. nih.gov Another study on 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives led to the identification of compound 9d as a potent inhibitor of Aurora kinases. acs.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the kinase domain. researchgate.net

Table 3: Aurora Kinase Inhibition by Pyrazole Derivatives

Compound Target Kinase IC50 (µM) Reference
Compound 10e Aurora A 0.939 nih.gov
Compound 10e Aurora B 0.583 nih.gov
Compound 9d Aurora kinases Low nanomolar acs.org
PHA-680626 Aurora A 0.07 nih.gov
Polo-like Kinase (PLK) Inhibition

Polo-like kinases (PLKs) are crucial for multiple stages of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov PLK1, in particular, is a well-validated target in oncology. nih.govmdpi.com

A pyrazole-based inhibitor, KBJK557, has been shown to target the Polo-Box Domain (PBD) of PLK1, leading to its delocalization, mitotic arrest, and subsequent apoptosis. nih.gov Additionally, the pyrrolo-pyrazole derivative PHA-680626, initially developed as an Aurora kinase inhibitor, was also found to inhibit PLK1, PLK2, and PLK3 with IC50 values of 0.53 μM, 0.007 μM, and 1.67 μM, respectively. nih.gov The development of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives has also yielded potent and specific ATP-mimetic inhibitors of PLK1, with compound 49 showing an IC50 of 0.007 μM. researchgate.net

Table 4: PLK Inhibition by Pyrazole Derivatives

Compound Target Kinase IC50 (µM) Reference
KBJK557 PLK1 PBD Not specified nih.gov
PHA-680626 PLK1 0.53 nih.gov
PHA-680626 PLK2 0.007 nih.gov
PHA-680626 PLK3 1.67 nih.gov
Compound 49 PLK1 0.007 researchgate.net
Compound 15 PLK1 0.219 mdpi.com
Breakpoint Cluster Region-Abelson (BCR-ABL) Tyrosine Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML). mdpi.comnih.gov While inhibitors like imatinib (B729) are effective, resistance, particularly due to the T315I mutation, remains a challenge. nih.govacs.org

Structure-guided design has led to the development of pyrazole-containing compounds that can inhibit both wild-type and mutant BCR-ABL. acs.org For example, AP24534 (ponatinib), which features a carbon-carbon triple bond linker, potently inhibits both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. acs.org Another phenyl-pyrazole derivative, compound 7u, showed very potent inhibitory activities against wild-type BCR-Abl and several mutants, with an IC50 of 0.65 μM for the T315I mutant. researchgate.net These findings highlight the adaptability of the pyrazole scaffold in overcoming drug resistance in CML. tandfonline.com

Table 5: BCR-ABL Tyrosine Kinase Inhibition by Pyrazole Derivatives

Compound Target IC50 Reference
AP24534 (Ponatinib) Native BCR-ABL Low nM acs.org
AP24534 (Ponatinib) T315I mutant Low nM acs.org
Compound 7u Bcr-Abl WT 0.13 nM researchgate.net
Compound 7u Bcr-Abl T315I 0.65 µM researchgate.net
AKE-72 (Compound 5) BCR-ABL WT < 0.5 nM tandfonline.com
AKE-72 (Compound 5) BCR-ABL T315I 9 nM tandfonline.com

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. mdpi.com Disruption of tubulin polymerization is a well-established anticancer strategy. mdpi.comacs.org

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.govresearchgate.net These compounds often act by binding to the colchicine (B1669291) site on tubulin. mdpi.comacs.org For example, indole-containing pyrazole-carbohydrazide derivative A18 demonstrated notable tubulin polymerization inhibitory activity. nih.gov Similarly, pyrazole derivative 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. researchgate.net Pyrazole-phenylcinnamides, such as compounds 15a, 15b, and 15e, also showed significant inhibition of tubulin polymerization and induced cell cycle arrest in the G2/M phase. rsc.org These findings indicate that pyrazole derivatives can effectively disrupt microtubule dynamics, leading to mitotic failure and apoptosis in cancer cells.

Table 6: Tubulin Polymerization Inhibition by Pyrazole Derivatives

Compound IC50 (µM) Reference
Compound 5b 7.30 researchgate.net
Compound 5 7.30 mdpi.com
Compound 8 6.7 mdpi.com
Compound 9 2.1 mdpi.com
Compound 10 4.6 mdpi.com
Compound 15 0.35 mdpi.com

DNA Binding and Interference Mechanisms

In addition to targeting protein kinases and tubulin, some pyrazole derivatives exert their anticancer effects by directly interacting with DNA. jst.go.jpnih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Studies have shown that certain 1H-pyrazole-3-carboxamide derivatives can bind to the minor groove of DNA. jst.go.jp The binding ability of these compounds, confirmed by electronic absorption spectroscopy and viscosity measurements, is thought to contribute to their antitumor activity. jst.go.jp Similarly, other novel pyrazole derivatives have been synthesized and shown to interact with DNA, with compounds 5e and 5q demonstrating significant antitumor activity. nih.gov Molecular docking studies have further supported the DNA-binding capabilities of these pyrazole-based compounds. nih.govresearchgate.net This direct interaction with DNA represents an alternative or complementary mechanism of action for this class of compounds. jst.go.jpscispace.com

Enzyme Modulation

This section explores the interaction of the pyrazole derivative, designated as compound 34, with various enzymes, detailing its inhibitory or agonistic activities. The pyrazole scaffold is a significant feature in many commercially available drugs, recognized for its wide range of biological activities. researchgate.netnih.gov

Research has shown that certain pyrazole derivatives are effective inhibitors of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory mediators. researchgate.net Many of these derivatives exhibit a preference for inhibiting the COX-2 isoform over COX-1. researchgate.netnih.gov This selectivity is a desirable trait as COX-1 is involved in protecting the gastrointestinal tract. mdpi.com The inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of these compounds. mdpi.com For instance, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activity, with all tested compounds showing greater potential in inhibiting COX-2 than COX-1. nih.gov In another study, newly synthesized pyrazole derivatives demonstrated selective inhibition of COX-2, with some compounds showing better affinity for this isoform compared to the reference drug, meloxicam. researchgate.net

Table 1: COX-2 Inhibitory Activity of Pyrazole Derivatives
Compound SeriesKey FindingsReference
1-Phenylpyrazolo[3,4-d]pyrimidinesShowed higher inhibitory potential against COX-2 than COX-1. nih.gov
Pyrrolo[3,4-d]pyridazinone derivativesAll tested compounds showed better affinity towards COX-2. Some acted as selective COX-2 inhibitors with a superior COX-2/COX-1 selectivity ratio compared to meloxicam. researchgate.net
1,5-Diaryl pyrazole derivativesComputational studies identified promising candidates for COX-2 inhibition. Subsequent in vitro assays confirmed moderate to potent COX-2 inhibition with IC50 values between 0.781 and 12 µM for the top five molecules. mdpi.com

Lipoxygenase (LOX) is an enzyme involved in the inflammatory process through the production of leukotrienes. tandfonline.comnih.gov Some pyrazole derivatives have been investigated as inhibitors of this enzyme. researchgate.net The inhibition of both COX and LOX pathways is a strategy to develop anti-inflammatory agents with potentially fewer side effects. tandfonline.com For example, a series of dihydro-pyrazole hybrids were synthesized and showed significant inhibition of soybean lipoxygenase, which is often used in studies due to its homology with the mammalian enzyme. nih.govmdpi.com

Table 2: LOX Inhibitory Activity of Pyrazole Derivatives
Compound SeriesKey FindingsReference
Dihydro-pyrazole hybridsShowed potent inhibition of soybean lipoxygenase. Compounds 2d and 2e were the most potent inhibitors with IC50 values of 2.5 µM and 0.35 µM, respectively. mdpi.com
Thymol–pyrazole hybridsCompounds 4a, 8b, and 8g demonstrated dual inhibition of COX-2/5-LOX, with activity higher than the reference compounds celecoxib (B62257) and quercetin. tandfonline.com

Xanthine (B1682287) oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, with overproduction being linked to conditions like gout. mdpi.com Pyrazole derivatives have emerged as a promising class of XO inhibitors. researchgate.netscienceopen.com One study identified a pyrazole derivative, compound 34, as a potent inhibitor in its series with an IC50 value of 3.99 μM, which was more potent than the standard, salvianolic acid C (IC50 = 8.26 μM). nih.gov Structure-activity relationship studies indicated the importance of the 2-arylbenzo[b]furan core and a phenolic hydroxyl group for its activity. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of this compound
CompoundIC50 (μM)Key Structural Features for ActivityReference
This compound3.992-arylbenzo[b]furan core, phenolic hydroxyl group nih.gov
Salvianolic acid C (Standard)8.26- nih.gov

Human carbonic anhydrase (hCA) IX is a tumor-associated enzyme that plays a role in the regulation of pH in cancer cells, contributing to tumor proliferation and metastasis. nih.gov Consequently, it is a target for the development of anticancer agents. nih.govbohrium.com While many sulfonamide-based inhibitors exist, there is an ongoing search for selective inhibitors. bohrium.com Pyrazole-containing compounds have been investigated for their potential to inhibit hCA isoforms. mdpi.comtandfonline.comarabjchem.org In one study, new pyrazoline-sulfonamide derivatives were synthesized, and compounds 24 and 36 were identified as some of the most selective inhibitors for hCA IX and hCA XII, respectively. bohrium.com Another study reported a series of benzenesulfonamides incorporating pyrazolecarboxamides, which yielded isoform-selective inhibitors for hCA I, II, IX, and XII. mdpi.com

Table 4: hCA IX Inhibitory Activity of Pyrazole Derivatives
Compound SeriesKey FindingsReference
Pyrazoline-sulfonamides (compounds 19-36)Compound 24 was among the most selective inhibitors for hCA IX. bohrium.com
Benzenesulfonamides with pyrazolecarboxamidesProvided examples of isoform-selective inhibitors for hCA IX. mdpi.com

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.govresearchgate.net Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. plos.org Pyrazole derivatives have been explored as potential PPARγ modulators. nih.govwipo.int A series of dihydropyrano[2,3-c]pyrazole derivatives were identified as a novel family of PPARγ partial agonists, with two compounds showing high, selective affinity for PPARγ in the micromolar range. plos.org

Table 5: PPARγ Agonistic Activity of Pyrazole Derivatives
Compound SeriesActivityKey FindingsReference
Dihydropyrano[2,3-c]pyrazolesPartial AgonistTwo analogues displayed high, selective affinity for PPARγ with potencies in the micromolar range. plos.org
Pyrazole derivatives of Usnic AcidAgonist (Predicted)Virtual screening suggested these derivatives could be effective anti-hyperglycemic agents by acting as PPARγ agonists. nih.gov

The human glucagon (B607659) receptor plays a crucial role in glucose homeostasis, and its antagonism is a therapeutic strategy for type 2 diabetes. openmedicinalchemistryjournal.com Pyrazole-containing compounds have been identified as potent glucagon receptor antagonists. researchgate.net For instance, a series of 1,3,5-pyrazoles, including compound 26, demonstrated strong antagonism at the human glucagon receptor in animal models. openmedicinalchemistryjournal.com Another study focused on the structure-activity relationships of pyrazole-containing derivatives to develop potent glucagon receptor antagonists. researchgate.net

Table 6: Human Glucagon Receptor Antagonism by Pyrazole Derivatives
Compound Series/NumberKey FindingsReference
1,3,5-Pyrazoles (e.g., compound 26)Showed strong glucagon receptor antagonism in rhesus monkeys and mice expressing the human receptor. openmedicinalchemistryjournal.com
4-Methyl substituted pyrazole derivativesCompounds 9q, 9r, 19d, and 19e showed high glucagon receptor binding and functional antagonism in cell-based assays. researchgate.net
Sodium Glucose Co-transporter 1 (SGLT1) Inhibition

Research has identified certain pyrazole derivatives as inhibitors of human Sodium Glucose Co-transporter 1 (SGLT1). google.comgoogle.com SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine. google.comnih.gov Inhibition of SGLT1 is a therapeutic strategy for managing conditions associated with hyperglycemia, such as diabetes, by reducing intestinal glucose uptake. google.comnih.gov

A patent for pyrazole compounds as SGLT1 inhibitors describes a specific derivative, compound 34, which was synthesized and characterized. google.com This invention highlights the potential of such compounds for the treatment of diabetes. google.com The development of selective SGLT1 inhibitors like the pyrazole-O-glucoside KGA-2727, which shows significantly higher affinity for SGLT1 over SGLT2, has provided valuable insights into the therapeutic potential of targeting this transporter. nih.gov

Pyruvate Kinase M2 (PKM2) Activation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolytic pathways and is often overexpressed in cancer cells, playing a role in metabolic reprogramming. tandfonline.comnih.gov The modulation of PKM2 activity is a therapeutic target, and various compounds, including pyrazole derivatives, have been investigated as activators or inhibitors. tandfonline.comnih.govgoogle.com Activation of PKM2 can reduce cell proliferation by decreasing the availability of biomolecules necessary for cell growth. tandfonline.com While the general class of pyrazole derivatives is known to interact with PKM2, specific data on "this compound" as a PKM2 activator was not found in the provided search results. tandfonline.comnih.govgoogle.commdpi.comresearchgate.net

Cysteine Protease Inhibition (e.g., Trypanosoma cruzi Cysteine Protease)

Trypanosoma cruzi, the parasite that causes Chagas disease, relies on cysteine proteases like cruzipain for invasion, replication, and evasion of the host immune system. mdpi.comnih.gov This makes cruzipain a significant target for drug development. mdpi.comnih.gov Studies have shown that pyrazole-imidazoline derivatives can inhibit T. cruzi cysteine protease activity. mdpi.comnih.gov For instance, some derivatives have demonstrated over 50% inhibition of this enzyme. mdpi.com While a study on pyrazole-thiazoline derivatives did not find significant inhibition of cysteine protease activity, it highlighted the potential of other pyrazole scaffolds. nih.gov Specifically, a pyrazole-imidazoline derivative, compound 3m, was identified as the most active against trypomastigotes with an IC50 of 34.54 ± 8.32 µM. mdpi.com

Mycobacterium tuberculosis CYP121A1 Inhibition

Cytochrome P450 CYP121A1 is an essential enzyme for the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making it a promising drug target. nih.govcardiff.ac.ukrcsb.org Research has focused on developing inhibitors for this enzyme, with several series of azole pyrazole derivatives being synthesized and evaluated. nih.govcardiff.ac.ukrcsb.orgresearchgate.net These compounds, including imidazole (B134444) and triazole diarylpyrazole derivatives, have shown binding affinity to Mtb CYP121A1 and antimycobacterial activity. nih.govcardiff.ac.uk Spectroscopic data indicate that these pyrazole derivatives can bind directly to the heme iron of the enzyme. rcsb.org One study reported a series of imidazole and triazole diarylpyrazole derivatives with MIC90 values against Mtb H37Rv ranging from 3.95 to 12.03 μg/mL. nih.gov

Antiviral Target Interactions (e.g., Human Coronavirus Protease)

The main protease (Mpro or 3CLpro) of human coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govdovepress.comdntb.gov.uasemanticscholar.org Pyrazole derivatives have been investigated as potential inhibitors of this protease. nih.govdovepress.comacs.org For example, pyrano[2,3-c]pyrazole derivatives have been identified as potential inhibitors of the human coronavirus 229E Mpro. nih.govdntb.gov.ua In one study, a pyrazole derivative (compound 40) exhibited an IC50 value of 0.75µM against SARS-CoV-2 3CLpro. dovepress.com

Cellular Pathway Modulation by Pyrazole Derivatives

Pyrazole derivatives have been shown to modulate various cellular pathways, leading to effects such as apoptosis induction, inhibition of cell proliferation, interference with signal transduction, and cell cycle arrest. nih.govnih.govnih.govnoveltyjournals.commdpi.comjpp.krakow.plresearchgate.netjpp.krakow.plmdpi.com

Apoptosis Induction

Numerous studies have demonstrated the ability of pyrazole derivatives to induce apoptosis in cancer cells. nih.govnih.govnih.govresearchgate.netjpp.krakow.plmdpi.com For instance, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization and caspase-3/7 activation. nih.gov Another study showed that a pyrazole derivative, compound 3f, induced apoptosis in MDA-MB-468 cells through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov Similarly, the pyrazole derivative P3C was shown to induce both intrinsic and extrinsic apoptotic pathways through ROS accumulation, mitochondrial depolarization, and activation of caspases. mdpi.com

Cell Proliferation Inhibition

Pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.netnih.govmdpi.commdpi.com A study on indole derivatives linked to a pyrazole moiety found that compounds 33 and 34 displayed potent cancer inhibition with IC50 values under 23.7 µM, which was more effective than the standard drug doxorubicin (B1662922). nih.gov Another novel pyrazole derivative, P3C, showed potent cytotoxicity against 27 human cancer cell lines, with CC50 values in the low micromolar and nanomolar range. mdpi.com

Signal Transduction Interference

Pyrazole derivatives can interfere with key signal transduction pathways involved in cell growth and survival. mdpi.comnih.govmdpi.com The pyrazole derivative P3C was found to inactivate both the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways by causing dephosphorylation of key proteins like CREB, p38, ERK, and STAT3. mdpi.com Another thieno[2,3-c]pyrazole derivative, Tpz-1, was shown to interfere with Src and MAP pathway signaling in HL-60 cells. mdpi.com

Cell Cycle Arrest

Advanced Research Directions and Future Perspectives for Pyrazole Derivatives

Development of Hybrid Molecules Containing Pyrazole (B372694) Cores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with enhanced affinity, improved efficacy, or novel mechanisms of action. researchgate.netacs.org The pyrazole ring is an ideal scaffold for creating such hybrid molecules due to its versatile chemistry and established biological importance. researchgate.nettandfonline.com

Recent research has seen the successful development of various pyrazole-based hybrids with significant therapeutic potential, particularly in oncology. These hybrids often target multiple pathways involved in cancer progression.

Examples of pyrazole-containing hybrid molecules include:

Pyrazole-Azole Hybrids: The combination of pyrazole with other azole moieties like imidazole (B134444), triazole, or oxazole (B20620) is a strategy to develop novel anticancer agents, as many clinically used drugs contain these rings. tandfonline.com

Pyrazole-Indole Hybrids: A series of novel pyrazole-indole hybrids were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. acs.org The design rationale was based on the recognized anticancer properties of both indole (B1671886) and pyrazole scaffolds. acs.org

Pyrazole-Thiazole Hybrids: Thiazolyl pyrazole carbaldehyde hybrids have shown in vitro anticancer activity against HeLa, MCF-7, and A549 cancer cell lines. mdpi.com

Pyrazole-Pyridazine Hybrids: New pyrazole-pyridazine based hybrids have been designed as selective COX-2 inhibitors for their anti-inflammatory potential. rsc.org

Pyrazole-Tetrazole Hybrids: Combining pyrazole and tetrazole rings has given rise to molecules with potent biological activities. mdpi.com For example, a series of these hybrids showed antiproliferative activity against colon (HT-29) and prostate (PC-3) cancer cell lines, with compounds 36 (R = 4-Cl) and 39 (R = 4-OCH3) showing the most promising results. mdpi.com

Pyrazole-Aloe Emodin Hybrids: Derivatives linking pyrazole with aloe-emodin (B1665711) have been synthesized and shown to have potent activity against breast cancer cell lines (MDA-MB-231 and MCF-7). rsc.org

The following table presents data on the anticancer activity of selected pyrazole hybrid molecules.

Hybrid Compound Series Target Cancer Cell Line(s) Most Potent Compound(s) IC₅₀ Value(s) Reference(s)
Pyrazole-Indole HybridsHCT-116, MCF-7, HepG2, A5497a , 7b 7a: 1.05-3.45 µM; 7b: 1.25-4.11 µM acs.org
Thiazolyl Pyrazole Carbaldehyde HybridsHeLa, MCF-7, A549181 9.05 µM (HeLa), 7.12 µM (MCF-7), 6.34 µM (A549) mdpi.com
Pyrazole-Tetrazole HybridsHT-29 (colon), PC-3 (prostate)36 6.43 µM (HT-29), 9.83 µM (PC-3) mdpi.com
Pyrazole-linked Aloe Emodin DerivativesMDA-MB-231, MCF-76b , 6e 6b: 1.32 µM (MDA-MB-231), 0.99 µM (MCF-7); 6e: 1.6 µM (MDA-MB-231), 2.68 µM (MCF-7) rsc.org
Pyrazole-Thiazol-4-one HybridsT-47D, MDA-MB-231 (Breast Cancer)9g , 9k 9g: 3.14 µM (T-47D), 0.62 µM (MDA-MB-231); 9k: 4.92 µM (T-47D), 0.98 µM (MDA-MB-231) researchgate.net

The development of hybrid molecules represents a promising strategy, leveraging the synergistic effects of different pharmacophores to create more effective and targeted therapeutics. rsc.org

Integration of High-Throughput Screening and Emerging Technologies in Pyrazole Drug Discovery

The discovery of novel pyrazole-based therapeutics is increasingly being accelerated by the integration of high-throughput screening (HTS) and other emerging technologies. researchgate.net HTS allows for the rapid, automated testing of large libraries of chemical compounds against a specific biological target, enabling the swift identification of "hit" or "lead" compounds. bmglabtech.com

Computational approaches, particularly high-throughput virtual screening (HTVS), play a crucial role in modern drug discovery. researchgate.netchemmethod.com HTVS uses computer models to screen vast virtual libraries of compounds, prioritizing those with a higher likelihood of being active. chemmethod.com This method is significantly more cost-effective and faster than traditional laboratory screening. chemmethod.comchemmethod.com A recent study employed HTVS to screen over 12,000 pyrazole compounds to identify novel inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comchemmethod.com This approach successfully identified seven type I and two type II inhibitors. chemmethod.com

Key aspects of integrating these technologies include:

Accelerated Hit Identification: HTS and HTVS dramatically speed up the initial phase of drug discovery by efficiently screening large numbers of compounds. bmglabtech.comchemmethod.com

Early-stage Pharmacokinetic Profiling: Computational tools like QikProp can be integrated into the screening process to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential candidates early on. chemmethod.comchemmethod.com This ensures that identified hits have favorable pharmacokinetic profiles, increasing their chances of success in later development stages. chemmethod.com

Rational Drug Design: The data from screening campaigns, combined with molecular docking and other computational techniques, provides valuable insights into the structure-activity relationships of pyrazole derivatives. researchgate.net This knowledge facilitates the rational design of more potent and selective compounds. tandfonline.com

Cost and Time Efficiency: Virtual screening methods significantly reduce the time and financial resources required for identifying promising drug candidates compared to purely experimental approaches. chemmethod.com

The integration of these advanced technologies is not just about speed; it's about making the drug discovery process more intelligent and predictive, ultimately leading to better-optimized pyrazole-based therapeutics. researchgate.netchemmethod.com

Addressing Research Challenges in the Design and Optimization of Pyrazole-Based Therapeutics

Despite the significant successes of pyrazole-based drugs, several challenges remain in their design and optimization. rroij.comijrpr.com Overcoming these hurdles is essential for the future development of this important class of therapeutic agents.

Major research challenges include:

Solubility and Bioavailability: Many pyrazole derivatives exhibit poor aqueous solubility and bioavailability, which can limit their clinical utility. rroij.com Ongoing research focuses on modifying pyrazole structures or employing advanced formulation strategies to enhance these properties. ijrpr.com

Regioselectivity in Synthesis: Achieving regioselective control during the synthesis of substituted pyrazoles can be challenging, particularly when starting materials have multiple reactive sites. ijrpr.com The development of innovative, scalable, and regioselective synthetic methods is a continuing area of focus for synthetic chemists. researchgate.netijrpr.com

Metabolic Stability: While the pyrazole ring itself is generally stable, substituents attached to it can be susceptible to metabolic modification. nih.gov For example, drugs with N-substituted pyrazoles often experience the removal of that substituent. nih.gov Understanding and predicting the metabolic fate of new derivatives is crucial for designing compounds with optimal pharmacokinetic profiles.

Drug Resistance: As with many targeted therapies, the development of drug resistance is a significant challenge. tandfonline.com For instance, the development of pyrazole-based BRAF inhibitors has been relatively limited, partly due to resistance issues. mdpi.com Designing next-generation inhibitors or combination therapies that can overcome resistance mechanisms is a key research priority. researchgate.net

Toxicity and Off-Target Effects: Ensuring the selectivity of pyrazole-based inhibitors is paramount to minimize off-target effects and associated toxicities. nih.gov Highly lipophilic molecules, for example, tend to bind to hydrophobic targets promiscuously, increasing the risk of toxicity. nih.gov Balancing potency with a clean safety profile is a central challenge in optimization. rroij.com

Addressing these challenges requires a multidisciplinary approach, combining innovative synthetic chemistry, computational modeling, advanced biological evaluation, and a deep understanding of disease biology. ijrpr.comnih.gov Continued efforts in these areas will be vital to unlock the full therapeutic potential of pyrazole-based compounds.

Q & A

Basic Question: What are the common synthetic pathways for pyrazole derivatives, and how can their purity be optimized?

Answer:
Pyrazole derivatives are typically synthesized via cyclocondensation reactions involving hydrazine (or substituted hydrazines) with α,β-unsaturated carbonyl compounds or acrylamide derivatives. Key steps include:

  • Reaction Conditions : Refluxing in ethanol or 1,4-dioxane with hydrazine hydrate or phenylhydrazine for 3–5 hours to form the pyrazole core .
  • Purification : Recrystallization from ethanol or ice/water mixtures to isolate solid products, with yields ranging from 40% to 90% depending on substituents .
  • Purity Optimization : Use spectroscopic techniques (IR, NMR) to confirm the absence of unreacted nitrile or carbonyl groups and ensure proper cyclization .

Basic Question: Which spectroscopic methods are critical for characterizing pyrazole derivatives?

Answer:
Structural confirmation relies on:

  • IR Spectroscopy : Identifies functional groups (e.g., NH/OH stretches at 3200–3500 cm⁻¹, carbonyl peaks at ~1720 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole ring protons at δ 8.5–8.6 ppm) and carbon frameworks .
  • LC-MS : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages) .

Advanced Question: How can molecular docking and dynamics simulations improve the design of pyrazole-based enzyme inhibitors?

Answer:

  • Docking Analysis : Compare pyrazole derivatives (e.g., compound H) with established inhibitors (e.g., Formycin A) to predict binding modes using software like AutoDock. Focus on interactions with active-site residues (e.g., hydrogen bonds, π-π stacking) .
  • MD Simulations : Conduct 5–10 ns simulations to assess complex stability (e.g., DNA gyrase-compound interactions). Metrics include root-mean-square deviation (RMSD) and binding free energy calculations .

Advanced Question: How do structural modifications influence the biological activity and hydrolytic stability of pyrazole esters?

Answer:

  • Potency Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. For example, pyrazole ester 10a showed 4.03 μM potency in vitro .
  • Stability Enhancement : Replace labile ester groups with amides or ethers. Stability assays (e.g., pH-dependent hydrolysis) guide modifications .

Advanced Question: What methodological considerations are critical when evaluating antioxidant activity of pyrazole derivatives?

Answer:

  • Assay Selection : Use DPPH and ABTS radical scavenging assays to assess electron-donating capacity. Note that IC₅₀ values may vary (e.g., 14.24 μg/mL for DPPH vs. 19.26 μg/mL for ABTS in curcumin-pyrazole hybrids) due to radical specificity .
  • Dose-Response Curves : Ensure linearity in the 4.6–100 μg/mL range to validate dose dependency .

Advanced Question: How can conflicting bioactivity data between assays be resolved?

Answer:

  • Mechanistic Context : DPPH assays favor hydrophobic antioxidants, while ABTS is water-soluble. Match assay conditions (e.g., solvent polarity) to the derivative’s physicochemical properties .
  • Triangulation : Cross-validate with in vitro cellular models (e.g., lipid peroxidation assays) to confirm relevance to biological systems .

Advanced Question: What strategies are used to elucidate the role of pyrazole derivatives in DNA damage response and radiosensitization?

Answer:

  • Transcriptome Analysis : Identify differentially expressed genes (e.g., DNA repair pathways) via RNA sequencing in treated cancer cells .
  • Clonogenic Assays : Measure radiation sensitivity by comparing survival fractions of cells pre-treated with derivatives (e.g., PCW-1001) versus controls .

Advanced Question: How can structure-activity relationship (SAR) studies guide the development of anti-inflammatory pyrazole derivatives?

Answer:

  • Pharmacophore Mapping : Retain the pyrazole core while varying substituents (e.g., sulfonamide groups for COX-2 inhibition) .
  • In Vivo Validation : Test analogs in murine inflammation models (e.g., carrageenan-induced edema) to correlate substituent effects with efficacy .

Advanced Question: What computational and experimental approaches validate pyrazole-enzyme binding predictions?

Answer:

  • Consensus Scoring : Combine docking scores (e.g., E-model = -112.43) with experimental IC₅₀ values to prioritize candidates .
  • Thermal Shift Assays : Measure protein melting temperature (Tm) changes upon derivative binding to confirm stabilization .

Advanced Question: How are pyrazole derivatives optimized for improved pharmacokinetic properties?

Answer:

  • LogP Modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility without compromising membrane permeability .
  • Metabolic Stability : Conduct microsomal assays to identify vulnerable sites (e.g., ester hydrolysis) and design prodrugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.